Methyl 2-({[(2-methoxybenzyl)amino](oxo)acetyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-({(2-methoxybenzyl)aminoacetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a methoxybenzyl group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({(2-methoxybenzyl)aminoacetyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur-containing reagents and carbon sources.
Introduction of the Methoxybenzyl Group: This step involves the reaction of the thiophene derivative with 2-methoxybenzylamine under specific conditions to introduce the methoxybenzyl group.
Acetylation and Esterification: The final steps involve acetylation and esterification reactions to introduce the acetyl and ester functional groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({(2-methoxybenzyl)aminoacetyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-({(2-methoxybenzyl)aminoacetyl}amino)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-({(2-methoxybenzyl)aminoacetyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate
- 2-(Bromomethyl)-7,8-dimethoxy-N-(2-methoxybenzyl)-5-oxo-2,5-dihydro-1H-oxazolo[3,2-a]quinoline-4-carboxamide
Uniqueness
Methyl 2-({(2-methoxybenzyl)aminoacetyl}amino)-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
919731-41-2 |
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Molecular Formula |
C18H20N2O5S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 2-[[2-[(2-methoxyphenyl)methylamino]-2-oxoacetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H20N2O5S/c1-10-11(2)26-17(14(10)18(23)25-4)20-16(22)15(21)19-9-12-7-5-6-8-13(12)24-3/h5-8H,9H2,1-4H3,(H,19,21)(H,20,22) |
InChI Key |
NORSIORIAMPUBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=O)NCC2=CC=CC=C2OC)C |
Origin of Product |
United States |
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